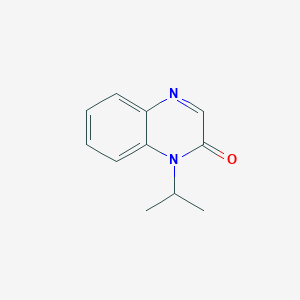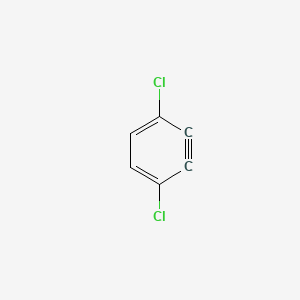
1,3-Cyclohexadien-5-yne, 1,4-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexadien-5-yne, 1,4-dichloro- is an organic compound with the molecular formula C6H2Cl2. It is a derivative of cyclohexadiene, characterized by the presence of two chlorine atoms and a triple bond within the cyclohexadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadien-5-yne, 1,4-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cyclohexadiene followed by dehydrohalogenation. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and a base like potassium tert-butoxide to facilitate the elimination of hydrogen chloride.
Industrial Production Methods
On an industrial scale, the production of 1,3-Cyclohexadien-5-yne, 1,4-dichloro- may involve continuous flow processes to ensure efficient and controlled chlorination and dehydrohalogenation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexadien-5-yne, 1,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different cyclohexadiene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclohexadiene and cyclohexene derivatives.
Substitution: Various substituted cyclohexadiene compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Cyclohexadien-5-yne, 1,4-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexadien-5-yne, 1,4-dichloro- involves its interaction with molecular targets through its reactive triple bond and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexadiene: Lacks the triple bond and chlorine atoms, making it less reactive in certain reactions.
1,4-Cyclohexadiene: An isomer with different placement of double bonds, leading to distinct reactivity.
1,2-Dichlorocyclohexane: Contains chlorine atoms but lacks the triple bond, resulting in different chemical behavior.
Uniqueness
1,3-Cyclohexadien-5-yne, 1,4-dichloro- is unique due to the combination of a triple bond and chlorine atoms within the cyclohexadiene ring. This structural feature imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
Propriétés
Numéro CAS |
73513-56-1 |
|---|---|
Formule moléculaire |
C6H2Cl2 |
Poids moléculaire |
144.98 g/mol |
Nom IUPAC |
1,4-dichlorocyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H2Cl2/c7-5-1-2-6(8)4-3-5/h1-2H |
Clé InChI |
BMCWIYJTZUFEDG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C#CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


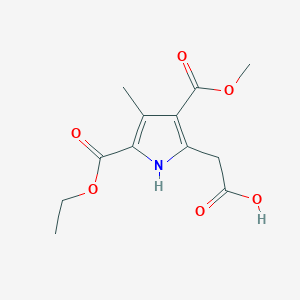
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
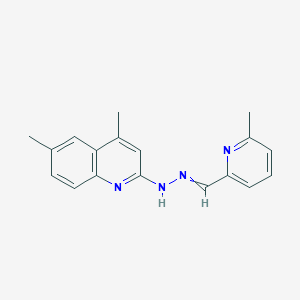

![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
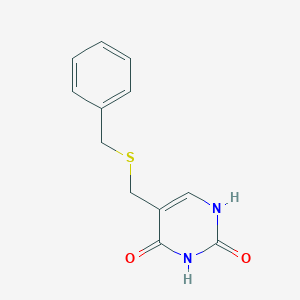
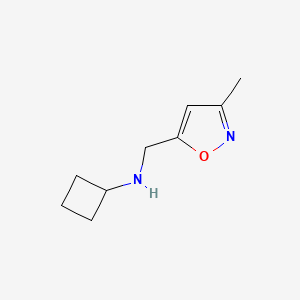
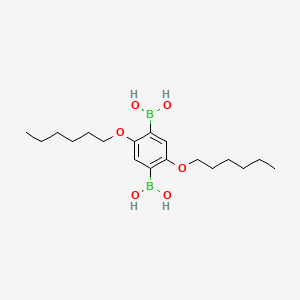
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)
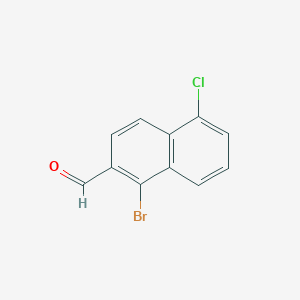

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
